Home > Products > Screening Compounds P123247 > 1a-Acetylmitomycin C
1a-Acetylmitomycin C - 1102-95-0

1a-Acetylmitomycin C

Catalog Number: EVT-1191235
CAS Number: 1102-95-0
Molecular Formula: C17H20N4O6
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

1a-Acetylmitomycin C is derived from mitomycin C, which is produced by the bacterium Streptomyces caespitosus. This compound exhibits significant cytotoxic properties, particularly against various types of tumors. It is classified as an antitumor antibiotic and an alkylating agent, which means it can form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA synthesis.

Synthesis Analysis

The synthesis of 1a-acetylmitomycin C involves several chemical reactions that modify the structure of mitomycin C. The primary synthetic route includes:

  • Acetylation Reaction: The introduction of an acetyl group at the 1a position of mitomycin C can be achieved through the reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction typically occurs under controlled temperature conditions to ensure the stability of the intermediate products.
  • Purification: Following the acetylation, purification methods such as column chromatography are employed to isolate 1a-acetylmitomycin C from unreacted starting materials and by-products.
  • Yield and Characterization: The yield of this synthesis can vary based on reaction conditions such as temperature, solvent choice, and reaction time. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

The molecular structure of 1a-acetylmitomycin C can be described as follows:

  • Molecular Formula: C₁₃H₁₅N₃O₄
  • Molecular Weight: Approximately 273.28 g/mol

The structure features a fused ring system characteristic of mitomycin derivatives, with an acetyl group at the 1a position. The presence of aziridine and carbonyl functionalities contributes to its reactivity and biological activity.

Structural Data

  • Canonical SMILES: The simplified molecular-input line-entry system representation provides insight into its connectivity.
  • 3D Structure: Computational modeling may also be utilized to visualize its three-dimensional conformation, which is crucial for understanding its interaction with biological targets.
Chemical Reactions Analysis

1a-Acetylmitomycin C participates in several chemical reactions that are critical for its biological activity:

  • Alkylation Reactions: As an alkylating agent, it can react with nucleophilic sites on DNA, leading to cross-linking. This reaction is essential for its antitumor activity.
  • Degradation Pathways: Studies have shown that under acidic conditions, 1a-acetylmitomycin C undergoes degradation, resulting in various hydroxy and mono-acetyl derivatives. The kinetics of these reactions depend on factors such as pH and temperature .

Key Reaction Parameters

  • pH Dependence: The degradation products vary significantly with pH levels, indicating that environmental conditions play a crucial role in its stability.
  • Temperature Influence: Elevated temperatures may accelerate degradation processes, affecting both efficacy and safety profiles in therapeutic applications.
Mechanism of Action

The mechanism by which 1a-acetylmitomycin C exerts its cytotoxic effects primarily involves:

  • DNA Cross-Linking: The compound forms covalent bonds with DNA bases, particularly guanine residues, leading to cross-links that prevent DNA replication and transcription.
  • Cell Cycle Arrest: By interfering with DNA synthesis, it induces cell cycle arrest at the G2/M phase, resulting in apoptosis in rapidly dividing cancer cells.

Relevant Data

Studies indicate that the effectiveness of 1a-acetylmitomycin C may vary based on cellular context and the presence of specific nucleophiles within the tumor microenvironment .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1a-acetylmitomycin C are crucial for understanding its behavior in biological systems:

Additional Properties

  • Stability: The stability profile under various pH conditions indicates that it may degrade more rapidly in acidic environments .
  • Reactivity: Its reactivity profile suggests potential interactions with other biomolecules that could influence its therapeutic efficacy.
Applications

1a-Acetylmitomycin C has several scientific applications:

  • Anticancer Therapy: Due to its potent cytotoxicity against a range of tumors, it is explored as a chemotherapeutic agent.
  • Research Tool: It serves as a valuable tool in studying DNA damage response mechanisms due to its ability to induce specific types of DNA lesions.

Future Directions

Research continues into optimizing formulations that enhance the delivery and efficacy of 1a-acetylmitomycin C while minimizing side effects associated with traditional mitomycin therapies . Investigations into combination therapies that leverage its mechanism alongside other agents are also underway.

Introduction to 1a-Acetylmitomycin C

1a-Acetylmitomycin C represents a structurally modified derivative within the mitomycin family of natural antitumor antibiotics. Characterized by an acetyl group appended to the aziridine nitrogen (position 1a), this compound occupies a distinct niche in the chemical space of mitomycinoids due to its implications for bioreductive activation and biological activity. Unlike the parent compound mitomycin C—a cornerstone chemotherapeutic agent—1a-acetylmitomycin C serves as a critical intermediate for probing structure-activity relationships and metabolic pathways within this pharmacologically significant class. Its study provides fundamental insights into how strategic modifications to the mitomycin scaffold influence electronic configuration, DNA alkylation kinetics, and ultimately, cytotoxic potential [2] [6].

Historical Discovery and Structural Classification within the Mitomycin Family

The mitomycin family traces its origin to the late 1950s, when Japanese microbiologists isolated mitomycin A and B from Streptomyces caespitosus fermentation broths. Mitomycin C (MMC), the most therapeutically significant congener, was subsequently isolated as purple crystals by Wakaki and colleagues in 1956 [3] [4]. The structural elucidation of mitomycin C, achieved through X-ray crystallography and chemical degradation studies by Webb and colleagues at the American Cyanamid Company, revealed a unique pyrrolo[1,2-a]indole framework integrating three fused rings: a quinone, an aziridine, and a urethane (carbamate) group [2] [6].

1a-Acetylmitomycin C emerged as a semi-synthetic analogue during investigations into the chemical reactivity of the mitomycin core. Early studies by Iyengar and Remers demonstrated that acetylation specifically targets the aziridine nitrogen (N-1a), a site critically involved in the DNA cross-linking mechanism [6]. This modification strategically alters the molecule's electronic properties and steric profile without dismantling the core tricyclic system responsible for its bioactivity. Consequently, 1a-acetylmitomycin C is classified as an N-acetylmitosane, distinguishing it from mitosenes (which feature an opened aziridine ring) and other mitomycin derivatives modified at the quinone or carbamate functionalities [2] [6].

Table 1: Key Milestones in Mitomycin Research Relevant to 1a-Acetylmitomycin C

YearDiscovery/AdvancementSignificance for 1a-Acetylmitomycin CReference (Source)
1956Isolation of Mitomycin C from S. caespitosusProvided the parent compound for derivative synthesis [3] [4]
1962X-ray Crystal Structure Determination of Mitomycin CElucidated core framework enabling targeted modification at N-1a [2]
1980sMechanistic Studies on Mitomycin Acid-Catalyzed ConversionRevealed pathways involving aziridine protonation/opening, relevant to N-acetyl derivatives [6]
1985Deuterium Labeling Studies on Mitomycin TransformationsDemonstrated lack of deuterium incorporation at C-1 in N-acetylmitomycin, supporting specific reaction mechanisms [6]

Unique Structural Features of 1a-Acetylmitomycin C: Positional Acetylation and Stereochemical Implications

The defining structural characteristic of 1a-acetylmitomycin C is the substitution of the hydrogen atom on the aziridine nitrogen (N-1a) with an acetyl group (–COCH₃). This modification introduces significant steric and electronic consequences:

  • Steric Effects on the Aziridine Ring: The planar acetyl group projects perpendicularly from the aziridine ring, potentially hindering access to the lone pair on N-1a. This steric bulk can impede the initial protonation step crucial for aziridine ring opening—the mandatory first step in mitomycin's activation cascade leading to DNA alkylation [6].
  • Electronic Modulation: Acetylation reduces the basicity of the aziridine nitrogen by withdrawing electron density. This diminishes its susceptibility to protonation in the slightly acidic tumor microenvironment, potentially delaying or altering the bioreductive activation pathway compared to mitomycin C [6].
  • Stereochemical Consequences: The mitomycin core possesses multiple chiral centers (e.g., C-6, C-7, C-8a, C-9). The acetyl group at N-1a, while not creating a new stereocenter, influences the conformational equilibrium around the aziridine and the fused ring system. Studies on related N-acylmitomycins suggest that bulky substituents at N-1a can favor conformations where the acetyl group resides pseudo-equatorially, potentially altering interactions with reductases or DNA [6].

Unlike mitomycin C, which readily undergoes acid-catalyzed conversion to mitosenes (involving aziridine ring opening), 1a-acetylmitomycin C exhibits distinct reactivity. Iyengar and Remers demonstrated that treating an N-acetylmitomycin analogue with acetic acid-d (CH₃CO₂D) resulted in conversion to a mitosene without deuterium incorporation at the critical C-1 position [6]. This observation strongly supports a reaction mechanism (Scheme I, Path B) where initial protonation occurs at the C-9a methoxy group, leading to methanol loss and formation of an aziridinomitosene intermediate before nucleophilic attack at C-1. This contrasts with mitomycin C, which undergoes significant deuterium exchange at C-1 under similar conditions, indicating a competing mechanism involving direct protonation of the aziridine nitrogen (Path A) [6].

Table 2: Impact of 1a-Acetylation on Key Structural and Reactivity Parameters

PropertyMitomycin C1a-Acetylmitomycin CBiological Implication
N-1a BasicityHigher pKa (Conjugate acid ~1.19)Lower pKa (Due to electron-withdrawing acetyl group)Reduced protonation rate in acidic tumor milieu
Aziridine Ring StrainHigh, readily opened upon protonationSteric bulk may partially relieve strain but hinders protonationAltered kinetics of activation
Acid-Catalyzed Conversion to MitoseneShows ~45% deuterium exchange at C-1 in DC1/D2ONo deuterium incorporation at C-1 in CH3CO2DDifferent activation pathway (Path B dominant)
Preferred Mitosene StereochemistryPredominantly cis isomer formedRatios vary (See Iyengar & Remers, 1985)Potential for altered DNA adduct stereochemistry

Role in the Mitomycinoid Alkaloid Family: Comparative Phylogenetic and Functional Analysis

The mitomycinoids constitute a defined subgroup of bioactive microbial alkaloids characterized by the conserved 6-amino-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indole core structure. While mitomycin C remains the archetype and most extensively studied member, natural variants like mitomycin A, B, and porfiromycin (7-N-methyl mitomycin C), along with synthetic analogues like 1a-acetylmitomycin C, highlight the structural diversity within this family [2] [3] [4].

1a-Acetylmitomycin C serves primarily as a synthetic probe rather than a naturally occurring metabolite. Its phylogenetic significance stems from its utility in dissecting the structure-activity relationships (SAR) governing mitomycinoid function:

  • Functional Comparison: All mitomycinoids share the core mechanism of bioreductive activation. This involves enzymatic (e.g., DT-diaphorase, NADPH-cytochrome c reductase) or chemical (e.g., dithiols) reduction of the quinone to a hydroquinone, followed by elimination of the C-9a methoxy group (or equivalent leaving group) and the C-10 carbamate, culminating in the generation of a potent bifunctional electrophile capable of cross-linking Deoxyribonucleic acid. 1a-Acetylation directly modulates the initial step involving the aziridine nitrogen during this cascade [2] [6]. Comparative studies show that modifications at N-1a significantly alter activation kinetics and cross-linking efficiency compared to mitomycin C or porfiromycin.
  • Phylogenetic Context: Natural mitomycin production is phylogenetically restricted, primarily observed in specific actinomycetes like Streptomyces caespitosus and Streptomyces lavendulae [3] [4]. The biosynthetic gene clusters (BGCs) responsible encode complex polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machineries, tailoring enzymes (e.g., oxidases, methyltransferases), and self-resistance determinants (e.g., mitomycin-binding proteins) [4]. While natural acetylation at N-1a is not a hallmark of known biosynthetic pathways, the enzymatic logic within these BGCs—capable of installing diverse functional groups—provides a conceptual framework for understanding how modifications like 1a-acetylation might be tolerated or influence bioactivity. The existence of porfiromycin (modified at N-7) demonstrates natural variation at nitrogen centers within the mitosane core.
  • Role in Mechanistic Studies: 1a-Acetylmitomycin C has been instrumental in validating proposed activation mechanisms. Its distinct behavior in acid-catalyzed conversion experiments, showing no deuterium incorporation at C-1, provided critical evidence favoring the elimination pathway (Path B) over the direct protonation pathway (Path A) for mitomycin derivatives under specific conditions [6]. This distinction is crucial for understanding how structural alterations might influence the drug's activation in vivo.

Figure 1: Simplified Bioreductive Activation Pathway of Mitomycins Highlighting Potential Modulation by 1a-Substitution[Adapted from Scheme 1 in [2] and Scheme 1 in [6]]

Mitomycin C (Quinone)  |  | 2e⁻ Reduction (Enzymatic/Chemical)  v  Mitomycin Hydroquinone  |  | Loss of CH₃O⁻ (C9a)  v  Leuco-Aziridinomitosene  |  | Aziridine Ring Opening (Acid-catalyzed/Spontaneous)  v  Quinone Methide (Electrophile)  |  | DNA Alkylation (N2-Guanine)  v  Monoadduct  |  | Loss of OCONH₂ (C10)  v  Iminium Species  |  | Cross-link Formation (2nd N2-Guanine)  v  DNA Interstrand Cross-link  

Role of 1a-Acetyl Group: The acetyl moiety at N-1a primarily impacts the "Aziridine Ring Opening" step. By reducing N-1a basicity and adding steric bulk, it hinders protonation of the aziridine nitrogen, potentially favoring alternative activation routes or altering the kinetics of quinone methide formation compared to the parent mitomycin C [6].

Properties

CAS Number

1102-95-0

Product Name

1a-Acetylmitomycin C

IUPAC Name

[(4S,6S,7R,8S)-5-acetyl-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

Molecular Formula

C17H20N4O6

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C17H20N4O6/c1-6-11(18)14(24)10-8(5-27-16(19)25)17(26-3)15-9(21(15)7(2)22)4-20(17)12(10)13(6)23/h8-9,15H,4-5,18H2,1-3H3,(H2,19,25)/t8-,9+,15+,17-,21?/m1/s1

InChI Key

RLPARBOQTNGFMR-XEACYCJLSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)C)N

Synonyms

1a-acetylmitomycin C

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)C)N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C(=O)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.